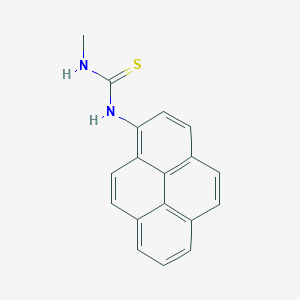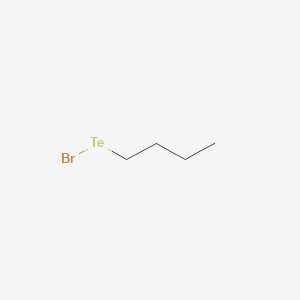
1-Butanetellurenyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanetellurenyl bromide: is an organotellurium compound with the molecular formula C4H9BrTe It is a derivative of butane where one hydrogen atom is replaced by a tellurenyl bromide group
準備方法
Synthetic Routes and Reaction Conditions: 1-Butanetellurenyl bromide can be synthesized through the reaction of butyl lithium with tellurium tetrabromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Butanetellurenyl bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to elemental tellurium.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Tellurium dioxide.
Reduction: Elemental tellurium.
Substitution: Various organotellurium compounds depending on the nucleophile used.
科学的研究の応用
1-Butanetellurenyl bromide has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Butanetellurenyl bromide involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the modification of enzyme activity and cellular signaling pathways. The tellurium atom in the compound can form covalent bonds with sulfur atoms in cysteine residues, affecting protein function.
類似化合物との比較
1-Butylselenyl bromide: Similar in structure but contains selenium instead of tellurium.
1-Butylsulfanyl bromide: Contains sulfur instead of tellurium.
1-Butylphosphanyl bromide: Contains phosphorus instead of tellurium.
Uniqueness: 1-Butanetellurenyl bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
特性
CAS番号 |
172536-06-0 |
|---|---|
分子式 |
C4H9BrTe |
分子量 |
264.6 g/mol |
IUPAC名 |
butyl tellurohypobromite |
InChI |
InChI=1S/C4H9BrTe/c1-2-3-4-6-5/h2-4H2,1H3 |
InChIキー |
JACHPMMTJPNDEG-UHFFFAOYSA-N |
正規SMILES |
CCCC[Te]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
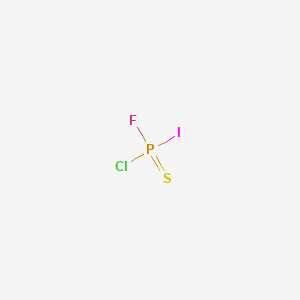
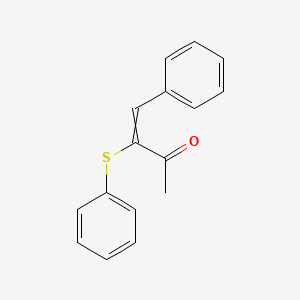
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)

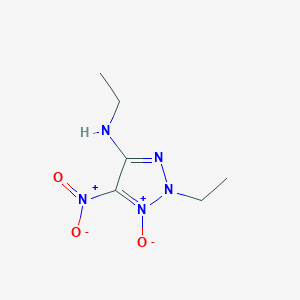

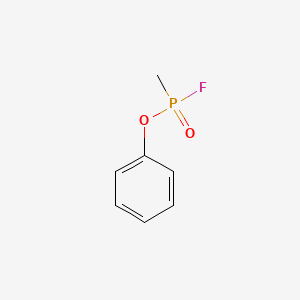

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

